molecular formula C16H22ClNO2 B8368409 (4-Chlorophenyl)-(1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine

(4-Chlorophenyl)-(1,4-dioxa-spiro[4.5]dec-8-yl]-dimethylamine

Cat. No. B8368409
M. Wt: 295.80 g/mol
InChI Key: MNAGKKGKURDEDG-UHFFFAOYSA-N
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Patent
US07728028B2

Procedure details

A solution of the aminonitrile 6 (22.43 g, 100 mmole) in absolute ether (100 ml) was added to a 1M solution of 4-chlorophenyl magnesium bromide in ether (200 ml, 200 mmole) under argon and while cooling with ice, and stirred for 20 hours at RT. To work up the reaction mixture, saturated ammonium chloride solution (100 ml) and water (100 ml) were added while cooling with ice, and the mixture was extracted with diethyl ether (3×100 ml). The organic phase was washed with water and saturated sodium chloride solution, dried, and concentrated by evaporation.
Name
aminonitrile
Quantity
22.43 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH:4]([CH:7]1CCC2(OCCO2)C[CH2:8]1)[C:5]#N)[CH3:3].[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([Mg]Br)=[CH:20][CH:19]=1.[Cl-].[NH4+].[OH2:28].[CH3:29][CH2:30][O:31][CH2:32][CH3:33]>>[Cl:17][C:18]1[CH:23]=[CH:22][C:21]([CH2:1][N:2]([CH:4]2[CH2:7][CH2:8][C:30]3([O:28][CH2:33][CH2:32][O:31]3)[CH2:29][CH2:5]2)[CH3:3])=[CH:20][CH:19]=1 |f:2.3|

Inputs

Step One
Name
aminonitrile
Quantity
22.43 g
Type
reactant
Smiles
CN(C)C(C#N)C1CCC2(OCCO2)CC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)[Mg]Br
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (3×100 ml)
WASH
Type
WASH
Details
The organic phase was washed with water and saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
ClC1=CC=C(C=C1)CN(C)C1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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